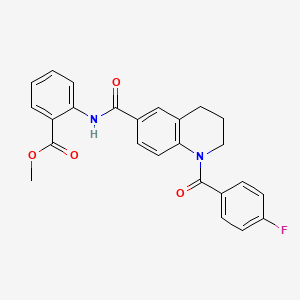

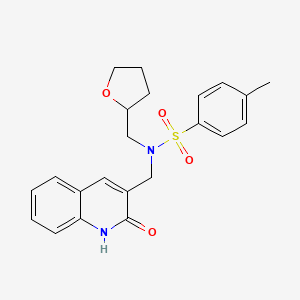

2-bromo-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

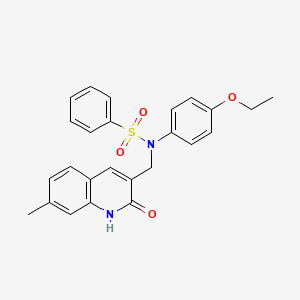

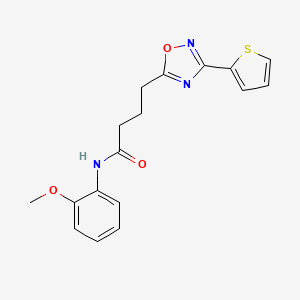

The compound “2-bromo-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a bromine atom attached to the benzene ring, a butyl group, and a quinoline group with a hydroxy and a methyl substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The benzamide and quinoline moieties would likely contribute to the rigidity of the molecule, while the butyl group would add some flexibility .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom might be susceptible to nucleophilic substitution reactions, while the amide and hydroxy groups could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, and reactivity .Mechanism of Action

The mechanism of action of 2-bromo-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves its ability to inhibit the activity of various enzymes. It has been shown to bind to the active site of these enzymes, thereby preventing their activity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to increase the levels of acetylcholine in the brain, thereby improving cognitive function. Additionally, it has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments include its ability to inhibit the activity of various enzymes and its potential as an anticancer agent. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-bromo-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, the development of more efficient synthesis methods for this compound could lead to its widespread use in the field of medicinal chemistry.

In conclusion, this compound has shown promising results as an inhibitor of various enzymes and as an anticancer agent. Its mechanism of action and physiological effects have been extensively studied, and there are several future directions for research on this compound. Further studies are needed to determine its potential as a therapeutic agent for various diseases and to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-bromo-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with butylamine and 2-bromoacetyl bromide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-bromo-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, this compound has exhibited potential as an anticancer agent and has been shown to inhibit the growth of cancer cells in vitro.

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O2/c1-3-4-11-25(22(27)18-7-5-6-8-19(18)23)14-17-13-16-10-9-15(2)12-20(16)24-21(17)26/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPFFFRWJMZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)

![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)